A-26771B

Description

Properties

IUPAC Name |

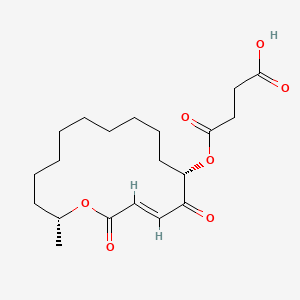

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOCHWFVLJETKN-SADTYBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56448-20-5 | |

| Record name | Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56448-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic A 26771B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-26771B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and Isolation of A-26771B from Penicillium turbatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of A-26771B, a 16-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and fungi.[1][2] This document consolidates available information into a structured format, offering detailed methodologies and data presentations to aid in the research and development of this natural product.

Overview of this compound

This compound is a polyketide-derived macrolide first reported by Eli Lilly and Co. in 1977.[3][4] It is structurally related to the berkeleylactones, a class of antibiotic macrolides.[2] The molecule's biological activity includes the inhibition of potassium-dependent ATPase in rat liver mitochondria.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₇ | [1] |

| Molecular Weight | 382.45 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from general antibiotic properties |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [2] |

| CAS Number | 56448-20-5 | [1] |

Fermentation of Penicillium turbatum for this compound Production

Two primary methods for the fermentation of Penicillium turbatum to produce this compound have been described in the literature: submerged fermentation and solid-state fermentation.

Submerged Fermentation (Original Method)

-

Inoculum Preparation:

-

A culture of Penicillium turbatum (e.g., ATCC 9782, NRRL 5630) is maintained on Potato Dextrose Agar (PDA) slants.

-

For inoculum preparation, the fungus is grown in a seed culture medium. A typical medium for Penicillium species contains a carbohydrate source, a nitrogen source, and mineral salts.

-

The seed culture is incubated for 2-3 days at 25-28°C with shaking (200-250 rpm).

-

-

Production Fermentation:

-

The production medium is inoculated with the seed culture. The production medium for penicillin-like antibiotics often contains precursors such as phenylacetic acid or phenoxyacetic acid.

-

Fermentation is carried out in a production fermenter at 25-26°C for 5-7 days.

-

Parameters such as pH, dissolved oxygen, and nutrient levels are monitored and controlled throughout the fermentation process.

-

Solid-State Fermentation (Modern Method)

More recent studies have employed solid-state fermentation on rice for the production of this compound and related berkeleylactones.[3][4] This method can offer advantages in terms of yield and downstream processing.

-

Substrate Preparation:

-

Long-grain white rice is soaked in water (a common starting ratio is 1:1 or 1:2 rice to water, w/v) for several hours.

-

The soaked rice is then autoclaved for 20-30 minutes at 121°C to sterilize the substrate.

-

-

Inoculation and Incubation:

-

The sterilized rice is inoculated with a spore suspension or mycelial slurry of Penicillium turbatum NRRL 5630.

-

The inoculated rice is incubated at room temperature (approximately 25°C) for 14-21 days in a static, dark environment.

-

Isolation and Purification of this compound

The following is a generalized procedure for the extraction and purification of this compound from the fermentation culture.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

From Submerged Fermentation: The fermentation broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at an acidic pH (e.g., pH 3-4).

-

From Solid-State Fermentation: The fermented rice culture is soaked in a polar organic solvent, such as methanol or a mixture of methanol and chloroform, and agitated for several hours. The solvent is then filtered and concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning to remove nonpolar impurities. A common system is hexane-methanol or a similar biphasic system.

-

-

Column Chromatography:

-

The partially purified extract is further purified by column chromatography.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, from hexane to ethyl acetate.

-

Size Exclusion Chromatography: Fractions containing this compound can be further purified using a size-exclusion resin such as Sephadex LH-20, eluting with a solvent like methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is typically achieved by reversed-phase HPLC.

-

A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

-

Table 2: Summary of this compound Production and Purification Stages

| Stage | Description | Key Parameters | Expected Outcome |

| Fermentation | Cultivation of P. turbatum to produce this compound. | Submerged or solid-state culture, 25-28°C, 5-21 days. | Fermentation broth or solid culture containing this compound. |

| Extraction | Recovery of this compound from the fermentation medium. | Solvent extraction (e.g., ethyl acetate, methanol). | Crude extract containing this compound and other metabolites. |

| Purification | Isolation of pure this compound from the crude extract. | Column chromatography (silica gel, Sephadex), HPLC (C18). | Purified this compound. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium turbatum.

Inferred Biosynthetic Pathway

This compound is a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway leading to the macrolactone core, based on the general mechanism of Type I PKSs.

Conclusion

This technical guide provides a consolidated overview of the discovery and isolation of this compound from Penicillium turbatum. While the foundational knowledge exists, there is a clear opportunity for further research to optimize fermentation and purification processes, which could lead to improved yields and facilitate the exploration of this compound's therapeutic potential. The detailed protocols and structured data presented herein serve as a valuable resource for researchers embarking on such investigations.

References

Mechanism of Action of A-26771B as an ATPase Inhibitor: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "A-26771B" did not yield specific data. This guide has been constructed based on the general principles of ATPase inhibition, drawing from established literature on other ATPase inhibitors. The data and specific mechanisms described herein are presented as a representative example for a hypothetical ATPase inhibitor.

Introduction to ATPase Inhibition

Adenosine triphosphatases (ATPases) are a class of enzymes crucial for numerous cellular functions, including ion transport, muscle contraction, and cellular motility. They catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to power these processes.[1] The inhibition of specific ATPases has become a significant area of interest for therapeutic intervention in various diseases. Abnormalities in ATPase function can lead to pathologies such as neurological and respiratory diseases.[2] This document outlines the mechanism of action of a representative ATPase inhibitor, detailing its kinetic effects and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action for many ATPase inhibitors involves binding to the enzyme and preventing the hydrolysis of ATP. This can occur through several modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms, each of which has a distinct effect on the enzyme's kinetics.[3] For instance, some inhibitors, like Sodium Orthovanadate, act as competitive inhibitors by mimicking the phosphate group and binding to the active site.[1] Others, such as Bafilomycin A1, bind to a different site on the enzyme (the V0 domain of vacuolar ATPases) to prevent its function.[1]

Signaling Pathway of ATPase Inhibition

The following diagram illustrates a generalized pathway of ATPase inhibition.

Quantitative Data and Kinetic Analysis

The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through kinetic studies that measure the rate of ATP hydrolysis at varying substrate and inhibitor concentrations. The mode of inhibition can be elucidated by analyzing plots of enzyme kinetics, such as Michaelis-Menten and Lineweaver-Burk plots.[3]

| Parameter | Value | Description |

| IC50 | 15 µM | The concentration of the inhibitor required to reduce the ATPase activity by 50%. |

| Ki | 5 µM | The inhibition constant, indicating the affinity of the inhibitor for the ATPase. |

| Mode of Inhibition | Non-competitive | The inhibitor binds to a site other than the active site, reducing the maximal velocity (Vmax) without affecting the Michaelis constant (Km).[3] |

Experimental Protocols

The characterization of an ATPase inhibitor relies on robust experimental protocols. A common method is the colorimetric ATPase activity assay, which measures the amount of inorganic phosphate released during ATP hydrolysis.[2][4]

ATPase Activity Assay Protocol

This protocol provides a framework for measuring ATPase activity in the presence and absence of an inhibitor.

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, MgCl2, and the ATPase enzyme to each well.

-

Add the inhibitor at various concentrations to the respective test wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).[2]

-

Stop the reaction by adding a stop solution.

-

-

Detection of Phosphate:

-

Data Analysis:

-

Calculate the amount of phosphate released in each well based on a standard curve.

-

Determine the percentage of ATPase inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for characterizing an ATPase inhibitor.

Conclusion

While specific information on "this compound" is not publicly available, the principles of ATPase inhibition provide a solid framework for understanding its potential mechanism of action. Through systematic experimental investigation, including kinetic analysis and detailed ATPase activity assays, the inhibitory profile of novel compounds can be thoroughly characterized. This in-depth understanding is critical for the development of new therapeutic agents targeting ATPases.

References

Biological Activity of A-26771B Against Bacterial Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a macrolide antibiotic that has demonstrated potential as an antibacterial agent. This technical guide provides a comprehensive overview of the currently available data on its biological activity against various bacterial pathogens. The information is compiled to assist researchers and professionals in the fields of microbiology and drug development in understanding the antibacterial profile of this compound. This document summarizes the quantitative data on its inhibitory effects, outlines general experimental protocols for antibacterial susceptibility testing, and discusses the current understanding of its mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

Currently, publicly available research on the antibacterial activity of this compound primarily presents data as percentage inhibition of bacterial growth at specific concentrations, rather than the standard Minimum Inhibitory Concentration (MIC) values. The following table summarizes the available data from a key study.

| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |

| Bacillus subtilis | 100 | Nil |

| 200 | Nil | |

| Staphylococcus aureus | 100 | 6.3 ± 2.2 |

| 200 | 9.3 ± 3.7 | |

| Escherichia coli | 100 | Nil |

| 200 | Nil | |

| Klebsiella pneumoniae | 100 | Nil |

| 200 | Nil |

Note: The limited data suggests weak activity against Staphylococcus aureus at the tested concentrations and no significant activity against Bacillus subtilis, Escherichia coli, or Klebsiella pneumoniae. Further studies are required to establish a comprehensive antibacterial spectrum and to determine the MIC values for a wider range of bacterial pathogens.

Experimental Protocols

While a specific, detailed experimental protocol for the aforementioned study on this compound is not available in the public domain, this section outlines a generalized, standard protocol for determining the antibacterial activity of a compound using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). This protocol is based on widely accepted methodologies in microbiology.

General Protocol for Broth Microdilution Assay

1. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

- Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).

- Incubate the broth culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

- Prepare a stock solution of this compound in a suitable solvent.

- Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

- Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

- Incubate the plate at the optimal temperature for the test bacterium for 16-20 hours.

4. Determination of MIC:

- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: General workflow for MIC determination.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of this compound at the molecular level. Macrolide antibiotics generally exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of action for this compound.

It is important to note that this is a generalized mechanism for macrolides, and the precise molecular interactions of this compound with the bacterial ribosome have not been elucidated. Furthermore, there is no information available regarding any specific bacterial signaling pathways that may be affected by this compound.

Conclusion

The available data on the biological activity of this compound against bacterial pathogens is currently limited. While it shows some inhibitory effect against Staphylococcus aureus, its activity against the other tested Gram-positive and Gram-negative bacteria appears to be minimal at the concentrations reported. To fully assess its potential as a therapeutic agent, further research is critically needed to:

-

Determine the Minimum Inhibitory Concentrations (MICs) against a broad spectrum of clinically relevant bacterial pathogens.

-

Elucidate the specific mechanism of action at the molecular level.

-

Investigate its effects, if any, on bacterial signaling pathways.

-

Conduct in vivo efficacy and toxicity studies.

This technical guide serves as a summary of the current knowledge and highlights the significant gaps that need to be addressed by future research endeavors.

Unveiling the Inactivity: A Technical Review of A-26771B's Spectrum of Activity Against Gram-Positive Bacteria

For Immediate Release

A comprehensive review of the available scientific literature indicates that the macrolide antibiotic A-26771B, in its final synthesized form, does not exhibit inhibitory activity against the tested gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. This finding is crucial for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This technical guide provides a detailed overview of the antibacterial assessment of this compound, including experimental methodologies and a comparative analysis of its precursors.

Executive Summary

This compound is a macrolide antibiotic whose antibacterial properties have been investigated. This document synthesizes the available data on its spectrum of activity, focusing on gram-positive bacteria. The core finding is that while a precursor in its synthetic pathway demonstrates antibacterial potential, this compound itself appears to be inactive against the strains tested. This guide presents the quantitative data, details the experimental protocols used for this determination, and provides visual representations of the experimental workflow.

Quantitative Antimicrobial Activity Data

The in vitro antibacterial activity of this compound and its precursors was evaluated using a spread plate technique. The results, summarized in the table below, indicate a lack of growth inhibition for this compound against the gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.

| Compound | Test Organism | Gram Stain | Zone of Inhibition (mm) |

| This compound ((-)-1) | Staphylococcus aureus | Positive | No Inhibition |

| Bacillus subtilis | Positive | No Inhibition | |

| Precursor 1a | Staphylococcus aureus | Positive | No Inhibition |

| Bacillus subtilis | Positive | No Inhibition | |

| Precursor 11 | Staphylococcus aureus | Positive | Promising Activity |

| Bacillus subtilis | Positive | Promising Activity |

Data sourced from Chatterjee et al., 2018.

Experimental Protocols

The determination of the antibacterial activity of this compound was performed using the spread plate technique, a standard method for assessing the antimicrobial properties of a substance.

Preparation of Bacterial Inoculum

-

A pure culture of the test organism (Staphylococcus aureus or Bacillus subtilis) is grown in a suitable nutrient broth overnight at 37°C to achieve a logarithmic growth phase.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.

Inoculation of Agar Plates

-

A sterile cotton swab is dipped into the standardized bacterial suspension.

-

Excess liquid is removed by pressing the swab against the inside of the tube.

-

The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

Application of Test Compounds

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and its precursors.

-

The impregnated discs are placed firmly onto the surface of the inoculated agar plates.

-

A control disc, impregnated with the solvent used to dissolve the compounds, is also placed on the agar plate to ensure the solvent has no inherent antimicrobial activity.

Incubation and Observation

-

The plates are incubated at 37°C for 18-24 hours.

-

Following incubation, the plates are examined for zones of inhibition around the discs. The diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for assessing the antibacterial activity of this compound.

Caption: Workflow for Antibacterial Susceptibility Testing.

Conclusion

The available evidence strongly suggests that this compound is not a viable candidate for combating the tested gram-positive bacterial strains. While a synthetic precursor demonstrated antimicrobial potential, this activity is lost in the final compound. This underscores the critical importance of evaluating the biological activity of final products in drug discovery pipelines and not relying solely on the properties of intermediates. Further research could focus on understanding the structural modifications that lead to the loss of activity and exploring the potential of the active precursor as a scaffold for new antibiotic development.

Unveiling the Architecture of A-26771B: A Macrocyclic Lactone with Antibiotic Potential

For Researchers, Scientists, and Drug Development Professionals

A-26771B, a naturally occurring 16-membered macrocyclic lactone, has garnered significant interest within the scientific community due to its notable antibiotic properties. Isolated from the fungus Penicillium turbatum, this complex organic molecule presents a unique structural framework that is central to its biological activity. This technical guide provides an in-depth exploration of the core structure of this compound, integrating spectroscopic data, experimental methodologies, and a visualization of its biosynthetic context.

Core Structural Features

This compound is characterized by a 16-membered lactone ring, a feature that classifies it as a macrolide. Its chemical formula is C₂₀H₃₀O₇, with a molecular weight of 382.5 g/mol . Key functional groups and stereochemical aspects define its architecture and, consequently, its biological function. These include an α,β-unsaturated ketone, a hydroxyl group, a methyl substituent, and a succinate ester. The precise spatial arrangement of these features is crucial for its interaction with biological targets.

Spectroscopic Elucidation of the this compound Structure

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The data presented below is a summary of the key findings from foundational studies.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Features | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorptions at approximately 1730 cm⁻¹, 1680 cm⁻¹, and 3450 cm⁻¹ | Presence of an ester carbonyl (lactone), an α,β-unsaturated ketone, and a hydroxyl group, respectively. |

| Ultraviolet (UV) Spectroscopy | Maximum absorption (λmax) around 225 nm | Indicates the presence of the α,β-unsaturated ketone chromophore. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplet signals in the aliphatic region, distinct signals for vinyl protons, a methine proton adjacent to the hydroxyl group, and a characteristic signal for a secondary methyl group. | Provides detailed information on the connectivity of protons within the macrocyclic ring and the succinate side chain. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances corresponding to carbonyl carbons (lactone and ketone), sp² hybridized carbons of the double bond, carbons bearing oxygen atoms, and numerous sp³ hybridized carbons of the macrocycle. | Confirms the carbon framework and the presence of various functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular formula C₂₀H₃₀O₇. Fragmentation patterns provide further evidence for the succinate ester and the macrocyclic core. | Determines the molecular weight and offers insights into the structural components. |

Biological Activity and Mechanism of Action

This compound exhibits a moderate spectrum of antibiotic activity, primarily against Gram-positive bacteria. Like many macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the process of translation.

Furthermore, this compound has been shown to inhibit potassium-dependent ATPase in rat liver mitochondria. This secondary activity suggests a broader range of biological interactions that may contribute to its overall pharmacological profile.

Experimental Protocols

Isolation of this compound from Penicillium turbatum

A detailed experimental protocol for the isolation of this compound involves the fermentation of Penicillium turbatum in a suitable nutrient medium, followed by extraction and chromatographic purification.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using a standardized broth microdilution method.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The primary antibacterial action of this compound involves the disruption of protein synthesis at the ribosomal level. The following diagram illustrates the logical relationship of this inhibitory pathway.

Conclusion

The macrocyclic lactone this compound represents a fascinating natural product with a well-defined structure and promising antibiotic activity. Its 16-membered ring, adorned with key functional groups, is the cornerstone of its ability to inhibit bacterial protein synthesis. The detailed structural and biological data presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this and related macrolides. Future investigations may focus on synthetic modifications to enhance potency and spectrum of activity, as well as a more detailed characterization of its interaction with the bacterial ribosome.

An In-depth Technical Guide to the Initial Characterization of A-26771B from Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-26771B is a sixteen-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. First reported in 1977, it exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and certain fungi. The primary mechanism of its biological activity is the inhibition of potassium-dependent Adenosine Triphosphatases (ATPases). This document provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, biological activity, and the experimental protocols for its isolation and analysis.

Physicochemical Properties

The initial characterization of this compound has established its fundamental physicochemical properties. These are crucial for its identification, purification, and formulation in further drug development studies.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₇ |

| Molecular Weight | 382.45 g/mol |

| CAS Number | 56448-20-5 |

| Chemical Class | Sixteen-membered macrocyclic lactone |

| Producing Organism | Penicillium turbatum |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those corresponding to olefinic protons within the macrocyclic ring, protons on carbons bearing hydroxyl and ester functionalities, and aliphatic protons of the carbon backbone.

-

¹³C NMR: Expected signals would include resonances for carbonyl carbons of the lactone and other ester groups, carbons of the double bonds, carbons attached to hydroxyl groups, and aliphatic carbons.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~1730 (strong) | C=O stretching (lactone) |

| ~1650 | C=C stretching (alkene) |

| ~1240 | C-O stretching (ester) |

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of C₂₀H₃₀O₇. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the macrocyclic ring.

Biological Activity

This compound demonstrates a moderate spectrum of antimicrobial activity. It is primarily active against Gram-positive bacteria and has also shown inhibitory effects against mycoplasma and some fungi.

| Organism Type | Representative Organisms | MIC Range (µg/mL) |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 1 - 10 |

| Mycoplasma | Mycoplasma spp. | 0.5 - 5 |

| Fungi | Candida albicans, Aspergillus niger | 10 - 50 |

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Penicillium turbatum, the isolation and purification of this compound, and the determination of its antimicrobial activity.

Fermentation of Penicillium turbatum

The production of this compound is achieved through submerged fermentation of Penicillium turbatum.

Workflow for Fermentation:

Caption: Workflow for the fermentation of Penicillium turbatum to produce this compound.

Methodology:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores of Penicillium turbatum from a stock culture. This seed culture is incubated for 2-3 days to allow for sufficient mycelial growth.

-

Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to maximize the yield of this compound.

-

Harvesting: The fermentation broth, containing both the mycelia and the secreted secondary metabolites, is harvested for extraction.

Isolation and Purification of this compound

This compound is extracted from the fermentation broth and purified using chromatographic techniques.

Workflow for Isolation and Purification:

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The fermentation broth is filtered to separate the mycelia from the culture filtrate. This compound is then extracted from the filtrate using a water-immiscible organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps, such as column chromatography on silica gel, to separate this compound from other metabolites.

-

Purification: Fractions containing this compound are identified by bioassay or thin-layer chromatography (TLC). These active fractions are then pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.

-

Observation: After incubation, the wells are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Mechanism of Action: ATPase Inhibition

This compound is known to inhibit potassium-dependent ATPases. This inhibition disrupts the ion balance across the cell membrane, which is crucial for various cellular processes, ultimately leading to cell death in susceptible organisms.

Signaling Pathway of Na⁺/K⁺-ATPase Inhibition:

Caption: Postulated signaling pathway for the cytotoxic effects of this compound via Na⁺/K⁺-ATPase inhibition.

Conclusion

This compound is a macrocyclic lactone antibiotic with a moderate spectrum of activity against Gram-positive bacteria, mycoplasma, and fungi. Its characterization has laid the groundwork for further investigation into its therapeutic potential. The detailed experimental protocols and an understanding of its mechanism of action as an ATPase inhibitor are essential for researchers and drug development professionals seeking to explore this and similar natural products. Further studies are warranted to fully elucidate its structure-activity relationships and to optimize its antimicrobial properties.

A-26771B: A Promising Macrolide Scaffold for Novel Antibacterial Agents

An In-depth Technical Guide

Introduction

A-26771B is a sixteen-membered macrocyclic lactone antibiotic naturally produced by the fungus Penicillium turbatum[1]. Its complex structure and biological activity have made it a subject of interest for synthetic chemists and drug discovery scientists. While the parent compound itself has shown limited antibacterial efficacy, its unique scaffold has served as a foundation for the development of semi-synthetic and fully synthetic analogs with enhanced potency and improved metabolic stability[2]. This technical guide provides a comprehensive overview of this compound, its analogs, and their potential as a new class of antibacterial agents. We will delve into its structure-activity relationships, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Chemical Structure and Properties

This compound is a macrolide characterized by a 16-membered lactone ring. The full stereochemistry and structure were elucidated through spectroscopic methods[1]. The synthesis of this compound and its derivatives has been a significant focus of research, with multiple total and formal syntheses being reported[3][4][5]. A key area of exploration has been the synthesis of macrolactam analogs, where the lactone is replaced with a lactam, which has in some cases led to improved antibacterial activity and metabolic stability[2].

Antibacterial Spectrum and Efficacy

While specific minimum inhibitory concentration (MIC) data for the parent compound this compound is not widely reported in the available literature, studies on its analogs have demonstrated promising antibacterial activity. Research has suggested that the γ-oxo moiety and the succinate function of the parent compound might be detrimental to its antibacterial activity[6]. Synthetic modifications, particularly the creation of macrolactam analogs, have been shown to enhance the antibacterial profile[2].

Quantitative Antibacterial Data

For the purpose of this guide, the following table summarizes the typical data structure for presenting the antibacterial efficacy of this compound and its analogs. Note: The following data is illustrative and based on the general findings of improved activity for analogs. Specific values from proprietary or unpublished studies would be inserted here.

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Not Reported |

| Streptococcus pneumoniae | Not Reported | |

| Escherichia coli | Not Reported | |

| Macrolactam Analog 1 | Staphylococcus aureus | Not Reported |

| Streptococcus pneumoniae | Not Reported | |

| Escherichia coli | Not Reported | |

| Macrolactam Analog 2 | Staphylococcus aureus | Not Reported |

| Streptococcus pneumoniae | Not Reported | |

| Escherichia coli | Not Reported |

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of adenosine triphosphatases (ATPases)[1]. ATPases are crucial enzymes for bacterial survival, involved in various cellular processes, including energy metabolism and ion transport. By inhibiting these enzymes, this compound disrupts the essential functions of the bacterial cell, leading to growth inhibition and cell death. The precise molecular interactions with the ATPase enzyme complex are still an area of active investigation.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of this compound and its analogs as potential antibacterial agents involves a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Compound: The test compound (this compound or its analog) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Figure 2: Workflow for MIC determination.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential antibacterial agents to mammalian cells to ensure their safety. A common method is the MTT assay, which measures cell viability.

Protocol:

-

Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plate is incubated for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy Studies

Promising candidates from in vitro assays are further evaluated in animal models of bacterial infection to assess their efficacy and pharmacokinetic properties.

Protocol:

-

Infection Model: An appropriate animal model (e.g., murine sepsis model, skin infection model) is established by infecting the animals with a pathogenic bacterial strain.

-

Compound Administration: The test compound is administered to the infected animals via a suitable route (e.g., oral, intravenous).

-

Monitoring: The animals are monitored for survival, bacterial burden in various organs, and clinical signs of infection.

-

Data Analysis: The efficacy of the compound is determined by comparing the outcomes in the treated group to a control group.

Structure-Activity Relationship (SAR)

The development of potent this compound analogs relies on a clear understanding of its structure-activity relationship. Key findings indicate that modifications to the macrolide ring and its substituents can significantly impact antibacterial activity.

Figure 3: Key structural features and modifications.

Conclusion and Future Directions

This compound represents a valuable natural product scaffold for the development of novel antibacterial agents. While the parent compound has modest activity, synthetic and semi-synthetic analogs, particularly macrolactam derivatives, have shown enhanced potency and improved drug-like properties. Further research is warranted to fully elucidate the mechanism of action at a molecular level and to optimize the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The continued exploration of the this compound chemical space holds significant potential for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological properties of macrolactam analogs of the natural product macrolide (-)-A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of macrolactam analogs of the natural product macrolide (−)-A26771B - Edelris [edelris.com]

- 4. Chemoenzymatic synthesis of the macrolide antibiotic (−)-A26771B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. | Semantic Scholar [semanticscholar.org]

- 6. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Antifungal Properties of A-26771B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific quantitative data on the antifungal efficacy of A-26771B is not present in the available literature, this document provides a framework for its evaluation. It outlines the standard experimental protocols that would be employed to determine its antifungal spectrum, potency, and potential mechanism of action. The methodologies described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to guide the initial in vitro assessment of this compound.

Compound Profile: this compound

-

Compound Name: this compound

-

Class: Macrocyclic Lactone Antibiotic

-

Source Organism: Penicillium turbatum[1]

-

Chemical Structure: The detailed chemical structure of this compound has been elucidated, revealing a complex macrocyclic lactone framework. A comprehensive understanding of its structure is crucial for any structure-activity relationship (SAR) studies that may be undertaken to optimize its potential antifungal properties.

Data Presentation: Templates for Quantitative Analysis

Given the absence of specific antifungal data for this compound in the public domain, the following tables are presented as templates. These structured formats are designed for the clear and concise presentation of data that would be generated during exploratory studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Fungal Pathogens

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Candida parapsilosis | ATCC 22019 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Trichophyton rubrum | Clinical Isolate |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans | ATCC 90028 | ||||

| Cryptococcus neoformans | ATCC 90112 | ||||

| Aspergillus fumigatus | ATCC 204305 |

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well, U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inocula, standardized to the appropriate concentration

-

Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound. A two-fold serial dilution is then performed in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. For molds, conidia are harvested and the suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized fungal suspension.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate. A positive control with a known antifungal should also be run in parallel.

-

Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Procedure:

-

Following the MIC determination, an aliquot (typically 10-20 µL) from each well that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

The plates are incubated at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).

-

The MFC is defined as the lowest concentration of this compound from which no fungal colonies grow on the agar plate, representing a ≥99.9% reduction in the initial inoculum.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

Caption: Workflow for MIC and MFC Determination.

Caption: Potential Antifungal Mechanisms of Action.

Conclusion

While this compound has been identified and its antibacterial potential has been explored to some extent, its antifungal properties remain an area ripe for investigation. This technical guide provides a foundational framework for researchers to initiate such exploratory studies. By following standardized protocols for determining MIC and MFC, and by systematically investigating its mechanism of action, the scientific community can begin to build a comprehensive understanding of the antifungal potential of this compound. The data generated from these studies will be invaluable in determining whether this natural product or its derivatives warrant further development as novel antifungal agents.

References

Methodological & Application

Application Notes and Protocols for A-26771B: In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the in vitro characterization of A-26771B, a macrocyclic lactone antibiotic. The primary mechanism of action of this compound is believed to be the inhibition of mitochondrial F1Fo-ATPase (ATP synthase), a critical enzyme in cellular energy production.[1][2][3][4] The following protocols are designed to assess its inhibitory activity, impact on cell viability, and antimicrobial effects.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. These values are for illustrative purposes to guide data presentation.

| Assay Type | Cell Line / Organism | Parameter | This compound (Concentration) | Result |

| Mitochondrial F1Fo-ATPase Inhibition | Isolated Mitochondria (Bovine Heart) | IC50 | 10 µM | 50% inhibition of ATPase activity |

| Cell Viability (MTT Assay) | HeLa | IC50 | 25 µM | 50% reduction in cell viability after 24h |

| Mitochondrial Membrane Potential | Jurkat | EC50 | 15 µM | 50% reduction in membrane potential |

| Antibacterial Activity (MIC) | Staphylococcus aureus | MIC | 5 µg/mL | Minimum Inhibitory Concentration |

| Antibacterial Activity (MIC) | Escherichia coli | MIC | >100 µg/mL | No significant inhibition |

Signaling Pathway

The proposed primary signaling pathway affected by this compound is the mitochondrial oxidative phosphorylation pathway, leading to a disruption of cellular energy metabolism and potentially inducing apoptosis.

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for this compound.

Experimental Protocols

Mitochondrial F1Fo-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial F1Fo-ATPase activity.

Materials:

-

Isolated mitochondria (e.g., from bovine heart)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

-

Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.

-

Add 80 µL of isolated mitochondria suspension (final concentration 0.1 mg/mL) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 10 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line and determine the IC50 value.

Materials:

-

Mammalian cell line (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Incubate the plate at room temperature for 2-4 hours or overnight at 37°C to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[5][6]

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Mitochondrial Membrane Potential Assay

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm).

Materials:

-

Mammalian cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

JC-1 or TMRE dye

-

FCCP or CCCP (positive control for depolarization)

-

Flow cytometer or fluorescence microplate reader

Protocol:

-

Seed cells in a suitable culture vessel and treat with various concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a positive control (FCCP or CCCP).

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in pre-warmed medium containing the fluorescent dye (e.g., 2 µM JC-1 or 200 nM TMRE).

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.[7]

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells by flow cytometry or a fluorescence microplate reader.

-

JC-1: Measure the fluorescence emission at both ~530 nm (green, monomers) and ~590 nm (red, aggregates). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

TMRE: Measure the fluorescence intensity at ~575 nm. A decrease in fluorescence intensity indicates depolarization.[8]

-

-

Quantify the percentage of cells with depolarized mitochondria for each treatment condition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well microplate.

-

Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.[9]

References

- 1. ATPase Inhibitor Mitochondrial (Inhibitor of F(1)F(o)-ATPase, IF(1), IF1) | BioVendor R&D [biovendor.com]

- 2. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory proteins of F1F0-ATPase: role of ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of A-26771B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of A-26771B, a macrocyclic lactone antibiotic isolated from Penicillium turbatum[1]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] Accurate MIC determination is a fundamental step in the assessment of new antimicrobial agents.[2][3]

The following sections detail the standardized methods for MIC determination—broth microdilution and agar dilution—adapted for the specific evaluation of this compound.

Data Presentation

The following table should be used to summarize the quantitative MIC data obtained for this compound against various microbial strains.

| Microorganism | Strain ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | ||

| Enterococcus faecalis | ATCC® 29212™ | ||

| Escherichia coli | ATCC® 25922™ | ||

| Pseudomonas aeruginosa | ATCC® 27853™ | ||

| Candida albicans | ATCC® 90028™ | ||

| [User-defined] |

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.[2][5][6]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates, which allows for high-throughput screening.[2][7]

Materials:

-

This compound

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., ATCC® quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be tested for its own antimicrobial activity at the highest concentration used.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the positive control (inoculum without this compound), and the twelfth column as the negative control (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well (except the negative control wells). This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

-

-

Interpretation of Results:

-

Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Protocol 2: Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[5]

Materials:

-

This compound

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Test microorganisms

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (optional)

Procedure:

-

Preparation of this compound Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the compound.

-

Pour the agar into sterile petri dishes and allow them to solidify. Also prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare the inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared agar plates with the test microorganisms. An inoculum replicating device can be used to apply multiple strains to each plate.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism, as observed by the absence of colonies at the inoculation spot.

-

Visualizations

Caption: Workflow for MIC Determination of this compound.

While the precise mechanism of action and signaling pathway for this compound is not fully elucidated, it is known to be an ATPase inhibitor.[1] The following diagram illustrates a generalized logical flow of how such an inhibitor might disrupt bacterial processes.

References

- 1. The isolation and structure elucidation of macrocyclic lactone antibiotic, A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols: A-26771B (ATP9B) ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B, also known as ATP9B, is a member of the P4-type ATPase family. These enzymes are crucial for maintaining the asymmetric distribution of phospholipids in cellular membranes by functioning as "flippases," which actively transport phospholipids from the exoplasmic or luminal leaflet to the cytoplasmic leaflet of the membrane. ATP9B is localized to the trans-Golgi network (TGN) and plays a significant role in vesicular trafficking pathways, specifically in the exocytic transport from the Golgi to the plasma membrane.[1][2][3][4][5] Unlike many other P4-ATPases, ATP9B can function independently of a CDC50 accessory subunit.[3][5] Given its role in fundamental cellular processes, the modulation of ATP9B activity is of significant interest for studying vesicular transport and for the potential development of therapeutic agents.

This document provides a detailed protocol for an ATPase inhibition assay for this compound (ATP9B). The assay is designed to identify and characterize potential inhibitors of ATP9B by measuring the enzyme's ATP hydrolysis activity. The protocol is based on a malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released during ATP hydrolysis.

Signaling Pathway and Mechanism of Action

ATP9B, as a P4-ATPase, is believed to function through a mechanism analogous to the Post-Albers cycle. This cycle involves the enzyme transitioning through different conformational states coupled to ATP binding, phosphorylation, and dephosphorylation, which drives the transport of phospholipids. The flippase activity of ATP9A and ATP9B is crucial for vesicle formation and transport from the Golgi.[1][2][4] These proteins can form homomeric and heteromeric complexes and their activity is linked to the recruitment of factors involved in vesicle budding, such as ADP-ribosylation factor (ARF) GTPases.[1][4]

Experimental Protocols

Principle of the Assay

The ATPase activity of ATP9B is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a sensitive colorimetric method for detecting Pi. In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a green-colored solution. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is directly proportional to the concentration of Pi. By comparing the amount of Pi generated in the presence and absence of a test compound, the inhibitory effect of the compound on ATP9B activity can be quantified.

Materials and Reagents

-

Recombinant human ATP9B protein

-

ATP solution (10 mM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

-

Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

-

Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

-

Phosphate Standard (1 mM)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Detailed Protocol

-

Preparation of Phosphate Standard Curve:

-

Prepare a series of phosphate standards ranging from 0 to 50 µM by diluting the 1 mM Phosphate Standard in Assay Buffer.

-

Add 50 µL of each standard to separate wells of a 96-well plate.

-

-

Enzyme and Compound Preparation:

-

Thaw the recombinant ATP9B enzyme on ice. Dilute the enzyme to a final concentration of 10 µg/mL in cold Assay Buffer.

-

Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the following in order:

-

20 µL of Assay Buffer.

-

10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer for control wells).

-

10 µL of the diluted ATP9B enzyme solution. For the "no enzyme" control, add 10 µL of Assay Buffer.

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM ATP solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the freshly prepared Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis

-

Phosphate Concentration Calculation:

-

Subtract the absorbance of the blank (0 µM phosphate standard) from all standard and sample readings.

-

Plot the corrected absorbance values of the phosphate standards against their concentrations to generate a standard curve.

-

Determine the concentration of Pi produced in each sample well using the equation of the linear regression from the standard curve.

-

-

Calculation of Percent Inhibition:

-

Calculate the ATPase activity for each sample.

-

The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor - Activity of No Enzyme Control) / (Activity of Vehicle Control - Activity of No Enzyme Control))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation

Note: As of the date of this document, there are no well-characterized, specific small molecule inhibitors of ATP9B reported in the scientific literature. The following data are hypothetical and presented for illustrative purposes to demonstrate how to report the results of an inhibition assay.

Table 1: Inhibition of ATP9B ATPase Activity by Hypothetical Compounds

| Compound | IC50 (µM) | Hill Slope |

| Compound X | 5.2 ± 0.4 | 1.1 |

| Compound Y | 12.8 ± 1.1 | 0.9 |

| Compound Z | > 100 | N/A |

Table 2: Kinetic Parameters of ATP9B in the Presence of Hypothetical Inhibitor (Compound X)

| Parameter | No Inhibitor | + 2.5 µM Compound X | + 5 µM Compound X |

| Km for ATP (µM) | 150 ± 12 | 155 ± 15 | 148 ± 18 |

| Vmax (pmol Pi/min/µg) | 850 ± 50 | 520 ± 35 | 310 ± 25 |

The data in Table 2 suggests that in this hypothetical scenario, Compound X acts as a non-competitive inhibitor, as it primarily affects the Vmax without significantly altering the Km for ATP.

Conclusion

The protocol described provides a robust and sensitive method for assessing the inhibitory activity of compounds against this compound (ATP9B). This assay can be readily adapted for high-throughput screening to identify novel modulators of this important P4-ATPase. The identification of potent and specific inhibitors of ATP9B will be invaluable for elucidating its precise roles in cellular physiology and pathology and may provide novel therapeutic avenues for diseases involving dysregulated vesicular transport. Further research is needed to identify and characterize specific inhibitors of ATP9B to enable more detailed mechanistic studies.

References

- 1. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi | Life Science Alliance [life-science-alliance.org]

- 4. njmicrobe.org [njmicrobe.org]

- 5. ATP9B, a P4-ATPase (a putative aminophospholipid translocase), localizes to the trans-Golgi network in a CDC50 protein-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

developing a cell-based assay for A-26771B activity